molecular formula C8H12O3 B13797730 [(1S,2R)-2-formylcyclobutyl]methyl acetate

[(1S,2R)-2-formylcyclobutyl]methyl acetate

Katalognummer: B13797730
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: OYQHJCMXKSAHIL-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1S,2R)-2-formylcyclobutyl]methyl acetate is an organic compound with a unique structure that includes a cyclobutyl ring substituted with a formyl group and a methyl acetate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-formylcyclobutyl]methyl acetate typically involves the formation of the cyclobutyl ring followed by the introduction of the formyl and methyl acetate groups. One common method involves the cyclization of a suitable precursor, such as a diene or a dihalide, under specific conditions to form the cyclobutyl ring. The formyl group can then be introduced via formylation reactions, often using reagents like formic acid or formyl chloride. The final step involves esterification to attach the methyl acetate group, typically using acetic anhydride or acetyl chloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[(1S,2R)-2-formylcyclobutyl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(1S,2R)-2-formylcyclobutyl]methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(1S,2R)-2-formylcyclobutyl]methyl acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and processes, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Eigenschaften

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

[(1S,2R)-2-formylcyclobutyl]methyl acetate

InChI

InChI=1S/C8H12O3/c1-6(10)11-5-8-3-2-7(8)4-9/h4,7-8H,2-3,5H2,1H3/t7-,8+/m0/s1

InChI-Schlüssel

OYQHJCMXKSAHIL-JGVFFNPUSA-N

Isomerische SMILES

CC(=O)OC[C@H]1CC[C@H]1C=O

Kanonische SMILES

CC(=O)OCC1CCC1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.